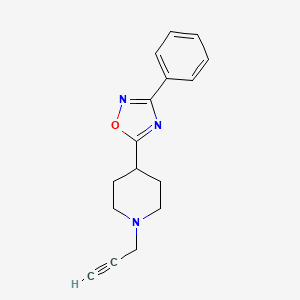
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOP and belongs to the class of piperidine derivatives.
Mechanism of Action
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP acts as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. PPOP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
PPOP has been shown to have various biochemical and physiological effects. In animal studies, PPOP has been shown to improve memory and cognitive function, reduce anxiety, and exhibit anticonvulsant activity. PPOP has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of PPOP is its versatility in terms of its potential applications in various fields. PPOP is also relatively easy to synthesize and has good stability. However, one of the limitations of PPOP is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of PPOP. In medicinal chemistry, further studies are needed to determine the potential of PPOP as a drug candidate for the treatment of various diseases. In addition, further studies are needed to better understand the mechanism of action of PPOP and its effects on the central nervous system. Finally, further studies are needed to improve the solubility of PPOP in water, which could expand its potential applications in various fields.
Synthesis Methods
The synthesis of PPOP involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperidine to obtain the final product.
Scientific Research Applications
PPOP has been extensively studied for its potential applications in various fields. In medicinal chemistry, PPOP has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. PPOP has also been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-phenyl-5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-10-19-11-8-14(9-12-19)16-17-15(18-20-16)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZOJBJYRKMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

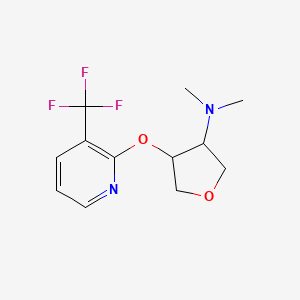
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)
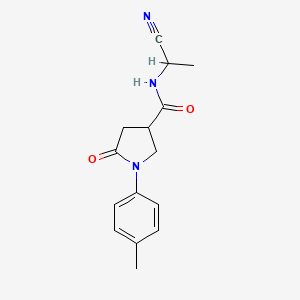
![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)

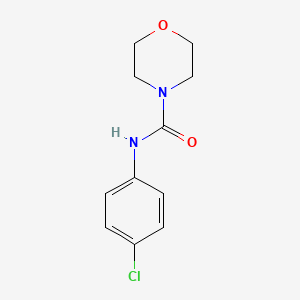
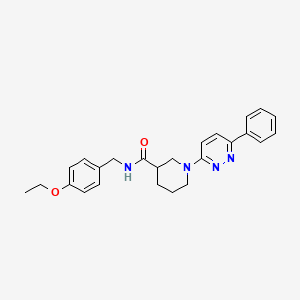
![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)
![N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2617644.png)